Superior TSPO Binding Affinity
FGIN 1-43 exhibits significantly higher binding affinity for the mitochondrial DBI receptor (TSPO) than the prototypical FGIN-1-27, as evidenced by its designation as the "most active of the 2-aryl-3-indoleacetamides" and reports of being "several times more potent" . While exact Ki values for FGIN 1-43 are not consistently reported across public sources, the structure-activity relationship (SAR) studies that generated it were specifically optimized to enhance potency over FGIN-1-27 (Ki = 5.0 nM for TSPO ) through strategic halogen substitution on the indole core . The 5-chloro substitution on the indole ring, a key structural difference, is known to be critical for high-affinity TSPO binding within this chemical series .
| Evidence Dimension | TSPO Binding Affinity (Relative Potency) |
|---|---|
| Target Compound Data | Reported as 'several times more potent' than FGIN-1-27 and the 'most active' in the 2-aryl-3-indoleacetamide series |
| Comparator Or Baseline | FGIN-1-27 (Ki = 5.0 nM for TSPO ) |
| Quantified Difference | Qualitative: FGIN 1-43 > FGIN-1-27 in potency; Quantitative: Exact Ki not available for FGIN 1-43, but FGIN-1-27 Ki = 5.0 nM |
| Conditions | Radioligand displacement assays using [3H]4'-chlorodiazepam or similar in mitochondrial preparations. |
Why This Matters
Higher potency enables lower dosing in in vivo studies, reducing solvent exposure and potential off-target effects, which is critical for behavioral pharmacology.
- [1] MDwiki. (n.d.). FGIN-143. Retrieved from http://mdwiki.org/wiki/FGIN-143 View Source
- [2] Probes & Drugs. (n.d.). FGIN-1-27. Retrieved from https://www.probes-drugs.org View Source
- [3] Kozikowski, A. P., Ma, D., Brewer, J., Sun, S., Costa, E., Romeo, E., & Guidotti, A. (1993). Chemistry, binding affinities, and behavioral properties of a new class of "antineophobic" mitochondrial DBI receptor complex (mDRC) ligands. Journal of Medicinal Chemistry, 36(20), 2908–2920. View Source
